molecular formula C10H17NO2Si B1440488 2,3-Dimethoxy-6-(trimethylsilyl)pyridine CAS No. 1131335-54-0

2,3-Dimethoxy-6-(trimethylsilyl)pyridine

Cat. No.: B1440488
CAS No.: 1131335-54-0
M. Wt: 211.33 g/mol
InChI Key: YEWXSCYFBZMKQZ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C10H17NO2Si and a molecular weight of 211.33 g/mol . This compound is characterized by the presence of two methoxy groups and a trimethylsilyl group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The trimethylsilyl group (TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [Si(CH3)3], which is then bonded to the rest of a molecule . In this case, the TMS group is bonded to the pyridine ring. The TMS group is often used in organic synthesis and analytical chemistry.

The dimethoxy groups (OCH3) are attached to the 2nd and 3rd positions of the pyridine ring. Methoxy groups are often used in organic chemistry to protect a functional group in a molecule during a chemical reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine typically involves the reaction of 2,3-dimethoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-6-(trimethylsilyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethoxy-6-(trimethylsilyl)pyridine is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of catalysts and materials for industrial processes.

Comparison with Similar Compounds

  • 2,6-Dimethoxy-3-(trimethylsilyl)pyridine
  • 2,3-Dimethoxy-6-(trimethylsilyl)ethynylpyridine
  • 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
  • 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine

Comparison: 2,3-Dimethoxy-6-(trimethylsilyl)pyridine is unique due to the specific positioning of the methoxy and trimethylsilyl groups on the pyridine ring. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the trimethylsilyl group at the 6-position enhances its stability and lipophilicity, making it more suitable for certain applications .

Properties

IUPAC Name

(5,6-dimethoxypyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2Si/c1-12-8-6-7-9(14(3,4)5)11-10(8)13-2/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWXSCYFBZMKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673837
Record name 2,3-Dimethoxy-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131335-54-0
Record name 2,3-Dimethoxy-6-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131335-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethoxy-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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